4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid
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Overview
Description
4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline compounds are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by sulfonation and carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may utilize green chemistry approaches, such as microwave-assisted synthesis or solvent-free reactions, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Zinc/acetic acid or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes.
Comparison with Similar Compounds
Quinoline: Basic structure with broad biological activity.
Quinolone: Known for its antibacterial properties.
4-Hydroxyquinoline: Shares the hydroxyl group at the 4-position but lacks the methylsulfonyl and carboxylic acid groups
Uniqueness: 4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in other quinoline derivatives .
Properties
CAS No. |
63463-26-3 |
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Molecular Formula |
C11H9NO5S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
7-methylsulfonyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c1-18(16,17)6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
BCFDCHCZZJCSMN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O |
Origin of Product |
United States |
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